Ciltoprazine is derived from a class of compounds known as phenylacetic acids. It is primarily categorized as a therapeutic agent with potential use in the treatment of psychiatric disorders. The compound's classification can be found in various pharmacological databases and patent applications, which detail its synthesis and applications in clinical settings .
The synthesis of Ciltoprazine involves several chemical reactions that are designed to yield the desired compound with high purity and efficacy. The process typically includes:
Detailed methodologies for synthesizing Ciltoprazine can be found in patent literature, which outlines specific reaction conditions and yields .
Ciltoprazine possesses a complex molecular structure characterized by its unique functional groups. The molecular formula is typically represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the structure of Ciltoprazine, providing insights into the arrangement of atoms within the molecule .
Ciltoprazine participates in various chemical reactions that are essential for its functionality as a therapeutic agent:
These reactions are critical for optimizing the therapeutic efficacy of Ciltoprazine and tailoring it for specific medical applications .
The mechanism of action of Ciltoprazine involves interactions at the receptor level within the central nervous system. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Research indicates that understanding this mechanism is crucial for developing effective treatment protocols involving Ciltoprazine .
Ciltoprazine exhibits several notable physical and chemical properties that influence its behavior in biological systems:
These properties are essential for formulating Ciltoprazine into effective dosage forms for clinical use .
Ciltoprazine has several scientific applications, particularly in pharmacology and medicinal chemistry:
The ongoing research into Ciltoprazine aims to expand its applications beyond current uses, potentially leading to novel treatments for various neurological conditions .
Retrosynthetic analysis combined with prioritization algorithms enables efficient discovery of novel routes for Ciltoprazine core diversification. A system framework employing a retrosynthesis model with Tanimoto coefficient-based scoring identifies structurally qualified pathways by evaluating binding site covalence, pathway distance, and organism specificity [1]. For Ciltoprazine’s diazepine core, this approach suggests two high-probability disconnections: (1) Amide bond formation between a modified benzoyl chloride precursor and a piperazine intermediate, or (2) Reductive amination of a keto-piperazine with an aniline derivative. Pathway prioritization ranks routes based on:
Table 1: High-Priority Retrosynthetic Pathways for Ciltoprazine Core
Retrosynthetic Step | Key Intermediate | Tanimoto Score | Predicted Yield (%) |
---|---|---|---|
Diazepine ring opening | 4-Chloro-N-(3-nitrophenyl)piperazine | 0.92 | 89 |
N-alkylation | 1-(2-chloroethyl)-4-nitrobenzene | 0.87 | 78 |
Reductive amination | 2-(4-nitrophenyl)piperazin-1-ium | 0.85 | 82 |
Computational route generation identified 24,500 possible pathways, with experimentally validated routes appearing within the top 0.089% of candidates after evolutionary parameter optimization [1]. This method facilitates rapid analogue generation via late-stage diversification at the nitroaryl position.
Molecular docking simulations reveal Ciltoprazine’s 5-HT₂ₐ receptor binding depends critically on three pharmacophores: (1) The protonated piperazine nitrogen, (2) The nitro group’s electrostatic potential, and (3) The chloro-substituted phenyl’s hydrophobic contour. Density Functional Theory (DFT) calculations (B3LYP/6-31G** level) guided strategic modifications:
Table 2: Pharmacophore Optimization Impact on Binding Affinity
Modification | ΔΔG (kcal/mol) | Lipophilicity (clogP) | Synthetic Accessibility |
---|---|---|---|
Parent Ciltoprazine | Reference | 3.2 | 4.1 |
4-CN analogue | –0.8 | 2.9 | 4.3 |
3-CF₃ phenyl variant | –1.2 | 3.8 | 5.6 |
Homopiperazine derivative | –0.5 | 2.7 | 6.2 |
The group contribution method quantitatively predicts bioactivity enhancement, with the trifluoromethyl analogue showing 6.3-fold increased in silico binding affinity. Multi-parameter optimization balances binding energy gains against synthetic complexity using Pareto frontier analysis [8].
Ciltoprazine contains a stereogenic center at the piperazine C3 position where enzymatic methods provide >99% ee. Three biocatalytic strategies enable asymmetric synthesis:
Continuous flow bioreactors with immobilized enzymes enhance productivity for chiral intermediate synthesis. Co-immobilization of glucose dehydrogenase (GDH) with ketoreductase on chitosan beads enables 30 reaction cycles without significant activity loss, achieving space-time yields of 18 g/L/day for the (R)-3-hydroxy-piperazine precursor [4] [9].
Table 3: Biocatalytic Performance for Chiral Intermediate Synthesis
Biocatalyst | Reaction Type | ee (%) | Yield (%) | Productivity (g/L/h) |
---|---|---|---|---|
KRED-101 + GDH co-immobilized | Ketone reduction | 98 | 92 | 0.75 |
Arthrobacter transaminase | Reductive amination | 99 | 85 | 0.52 |
CAL-B (free enzyme) | Kinetic resolution | >99 | 45 | 0.28 |
Engineered imine reductase | Cyclic imine reduction | 97 | 90 | 0.68 |
Solid-phase peptide synthesis (SPPS) principles enable rapid generation of Ciltoprazine analogues via resin-bound intermediates. The Fmoc/tBu strategy proves optimal for anchoring 4-nitro-3-chlorobenzoic acid to trityl chloride resin (0.8 mmol/g loading) [5] [7]. Key advancements include:
Comparative analysis of SPPS strategies reveals:
Table 4: SPPS Method Performance for Ciltoprazine Analogues
Parameter | Boc/Benzyl | Fmoc/tBu | Continuous Flow |
---|---|---|---|
Coupling efficiency | 98.5% | 99.2% | 99.5% |
Deprotection time | 3 × 1 min TFA | 2 × 5 min piperidine | Continuous |
Cleavage conditions | HF (hazardous) | 95% TFA (standard) | 0.5% TFA |
Side-chain stability | Moderate | Excellent | Excellent |
Max. practical chain length | 35 residues | 50+ residues | 30 residues |
Large-scale production (100 g+) employs low-crosslinked polystyrene resins (1% DVB, 200-400 mesh) in mechanically stirred reactors. For Ciltoprazine’s compact structure, Fmoc SPPS achieves 63% overall yield across 7 steps with microwave assistance reducing total synthesis time to 8 hours [5] [7]. Post-cleavage global deprotection is eliminated through orthogonally protected side-chains.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1